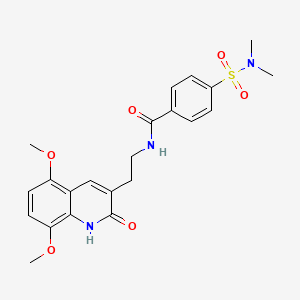
2-(3-(3-chlorophenyl)ureido)-N-cycloheptyl-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-chlorophenyl)ureido)-N-cycloheptyl-4-methylthiazole-5-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiazole ring, a urea linkage, and a chlorophenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)ureido)-N-cycloheptyl-4-methylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions to form the thiazole ring. The chlorophenylurea moiety is then introduced through a reaction between 3-chlorophenyl isocyanate and an amine precursor. Finally, the cycloheptyl group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)ureido)-N-cycloheptyl-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)ureido)-N-cycloheptyl-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3-chlorophenyl)ureido)-N-cyclohexyl-4-methylthiazole-5-carboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
2-(3-(4-chlorophenyl)ureido)-N-cycloheptyl-4-methylthiazole-5-carboxamide: Similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.
Uniqueness
The uniqueness of 2-(3-(3-chlorophenyl)ureido)-N-cycloheptyl-4-methylthiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptyl group, in particular, may influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-cycloheptyl-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-12-16(17(25)22-14-8-4-2-3-5-9-14)27-19(21-12)24-18(26)23-15-10-6-7-13(20)11-15/h6-7,10-11,14H,2-5,8-9H2,1H3,(H,22,25)(H2,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISYWEOZIMJVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439488.png)

![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2439493.png)

![2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2439496.png)

![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2439498.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2439500.png)

![4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2439502.png)
![N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2439503.png)
![2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2439504.png)
![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)
